N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a dioxidotetrahydrothiophene moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
This compound
acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of This compound ’s action involve the activation of GIRK channels, leading to changes in cell excitability .
Biochemical Analysis
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound interacts with these channels, influencing their activity and thereby affecting biochemical reactions within the cell .
Cellular Effects
The compound’s interaction with GIRK channels influences cell function by modulating excitability. This can have an impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GIRK channels, leading to their activation . This can result in changes in gene expression and enzyme activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
-
Formation of the Dioxidotetrahydrothiophene Moiety: : This step usually starts with the oxidation of tetrahydrothiophene to form the corresponding sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
-
Attachment of the Benzene Ring: : The next step involves the alkylation of the sulfone with a benzyl halide derivative, specifically 2,4-dimethylbenzyl chloride. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
-
Formation of the Sulfonamide Group: : The final step is the introduction of the sulfonamide group. This is achieved by reacting the intermediate product with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the benzene ring
Scientific Research Applications
Chemistry
In chemistry, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against a range of diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzene ring and the presence of the dioxidotetrahydrothiophene moiety. These features confer unique chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-3-4-13(11(2)7-10)20(17,18)14-8-12-5-6-19(15,16)9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJRKOMGACPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.